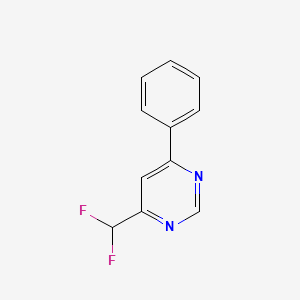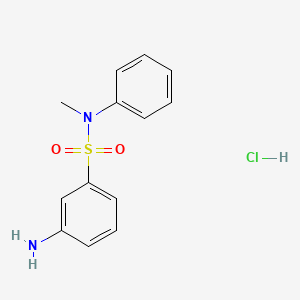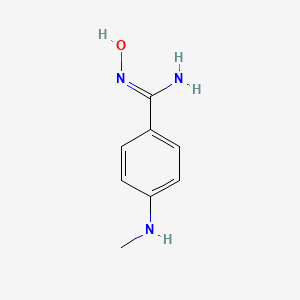![molecular formula C46H30 B13083633 2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene](/img/structure/B13083633.png)
2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of biphenyl and naphthalene groups attached to an anthracene core, which contributes to its stability and luminescent properties. It is commonly used in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent thermal and photophysical properties .
Méthodes De Préparation
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings of the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong luminescent properties.
Biology: The compound’s fluorescence makes it useful in biological imaging and as a marker in cellular studies.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where its luminescent properties can be harnessed to target and destroy cancer cells.
Industry: It is widely used in the production of OLEDs and other optoelectronic devices, where its stability and efficiency contribute to the performance of these devices
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene primarily involves its interaction with light. When exposed to light, the compound absorbs photons and transitions to an excited state. It then releases energy in the form of fluorescence as it returns to its ground state. This process is utilized in various applications, such as in OLEDs, where the compound emits light when an electric current is applied .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene include:
9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene: Known for its luminescent properties and used in similar applications.
2-Methyl-9,10-bis(naphthalen-2-yl)anthracene: Another compound used in OLEDs, with slightly different structural properties.
1,3-Bis(1-naphthyl)-5-(2-naphthyl)benzene: Used in optoelectronic devices, with a different arrangement of naphthalene groups
The uniqueness of 2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene lies in its specific structural arrangement, which provides a balance of stability, luminescence, and reactivity, making it highly suitable for advanced scientific and industrial applications.
Propriétés
Formule moléculaire |
C46H30 |
|---|---|
Poids moléculaire |
582.7 g/mol |
Nom IUPAC |
9,10-dinaphthalen-2-yl-2-(4-phenylphenyl)anthracene |
InChI |
InChI=1S/C46H30/c1-2-10-31(11-3-1)34-18-20-35(21-19-34)38-26-27-43-44(30-38)46(40-25-23-33-13-5-7-15-37(33)29-40)42-17-9-8-16-41(42)45(43)39-24-22-32-12-4-6-14-36(32)28-39/h1-30H |
Clé InChI |
WXIVUNHVLAMNDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(C5=CC=CC=C5C(=C4C=C3)C6=CC7=CC=CC=C7C=C6)C8=CC9=CC=CC=C9C=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![cis-1-Benzyl 6-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B13083570.png)

![N-[(2S)-2-[acetyl(cyclopropyl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B13083576.png)




![3-Iodo-2,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13083596.png)


![1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13083625.png)

